molecular formula C4H8O3 B010889 (R)-2-Hydroxybutanoic acid CAS No. 20016-85-7

(R)-2-Hydroxybutanoic acid

Cat. No.: B010889
CAS No.: 20016-85-7
M. Wt: 104.1 g/mol
InChI Key: AFENDNXGAFYKQO-GSVOUGTGSA-N
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Description

Scientific Research Applications

®-2-Hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of pharmaceuticals and fine chemicals.

    Biology: Serves as a metabolic intermediate in various biochemical pathways, including the synthesis of amino acids.

    Medicine: Investigated for its potential role in treating metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses.

Future Directions

: Chemistry LibreTexts: Absolute Configuration and the ® and (S) System : Tokyo Chemical Industry Co., Ltd.: ®-2-Hydroxy-3-methylbutanoic Acid

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Hydroxybutanoic acid can be synthesized through several methods. One common approach involves the reduction of ethyl 2-oxobutanoate using a chiral catalyst to ensure the production of the ®-enantiomer. Another method includes the enzymatic resolution of racemic 2-hydroxybutanoic acid using lipases, which selectively hydrolyze one enantiomer over the other.

Industrial Production Methods

Industrial production of ®-2-Hydroxybutanoic acid often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can produce this compound efficiently. These microorganisms are engineered to overexpress specific enzymes that catalyze the conversion of substrates like glucose or glycerol into ®-2-Hydroxybutanoic acid.

Chemical Reactions Analysis

Types of Reactions

®-2-Hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-oxobutanoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of ®-2-Hydroxybutanoic acid can yield butanediol.

    Esterification: Reaction with alcohols in the presence of acid catalysts forms esters.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Esterification: Sulfuric acid as a catalyst with various alcohols.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: 2-Oxobutanoic acid.

    Reduction: Butanediol.

    Esterification: Various esters depending on the alcohol used.

    Substitution: Halogenated derivatives like 2-chlorobutanoic acid.

Mechanism of Action

The mechanism of action of ®-2-Hydroxybutanoic acid involves its role as an intermediate in metabolic pathways. It is converted into other compounds through enzymatic reactions, influencing various biochemical processes. For instance, it can be converted into 2-oxobutanoic acid, which is a precursor for the synthesis of amino acids like methionine and threonine.

Comparison with Similar Compounds

Similar Compounds

    Lactic Acid: Similar in structure but has a hydroxyl group on the second carbon.

    3-Hydroxybutanoic Acid: Differs in the position of the hydroxyl group.

    2-Oxobutanoic Acid: The oxidized form of ®-2-Hydroxybutanoic acid.

Uniqueness

®-2-Hydroxybutanoic acid is unique due to its specific chiral configuration, which makes it valuable in asymmetric synthesis and as a chiral building block. Its role in metabolic pathways also distinguishes it from other hydroxy acids.

Properties

IUPAC Name

(2R)-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFENDNXGAFYKQO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311184
Record name (R)-2-Hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20016-85-7
Record name (R)-2-Hydroxybutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20016-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxybutyric acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020016857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-Hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-HYDROXYBUTYRIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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